2,5-Dioxobenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3,6-dioxocyclohexa-1,4-diene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4O4/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFAUCRRGILHLPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)C(=CC1=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Mechanistic Pathways for 2,5 Dioxobenzoic Acid Formation
Electrochemical Synthesis Pathways
Electrochemical synthesis provides a powerful tool for the targeted oxidation of organic molecules. In the context of 2,5-dioxobenzoic acid, anodic oxidation and subsequent hydrolysis are key processes.
Anodic Oxidation Approaches for this compound Formation
The electrochemical synthesis of this compound can be conceptualized through the anodic oxidation of a suitable precursor, such as 2,5-dihydroxybenzoic acid. nih.gov In this process, the precursor molecule is oxidized at the anode of an electrochemical cell. The choice of anode material is crucial and can significantly influence the efficiency and selectivity of the reaction. Boron-doped diamond (BDD) electrodes, for instance, are known for their high anodic potential and stability, making them suitable for such oxidation processes. researchgate.net
The general principle involves the removal of electrons from the precursor molecule at the anode surface, leading to the formation of a more oxidized species. In the case of forming this compound, the two hydroxyl groups of a dihydroxybenzoic acid precursor are oxidized to ketone functionalities. The applied potential or current density is a critical parameter that needs to be carefully controlled to achieve the desired product with high selectivity and avoid over-oxidation, which could lead to mineralization (complete conversion to CO2 and H2O). researchgate.netntnu.no
The table below summarizes key parameters and findings from electrochemical oxidation studies of related phenolic acids, which can be extrapolated to the synthesis of this compound.
| Precursor Example | Electrode Material | Key Findings |
| Vanillic Acid | Pt Anode, Carbon Fiber Cathode | Electrochemical oxidation via an electro-Fenton process can lead to the formation of a dioxo-intermediate. arabjchem.org |
| 2-Iodobenzoic Acid | Boron-Doped Diamond (BDD) | Can be selectively oxidized to 2-iodosobenzoic acid or 2-iodoxybenzoic acid depending on the applied potential. researchgate.net |
| Salicylic Acid | Boron-Doped Diamond (BDD), Platinum | Oxidation leads to the formation of 2,3-dihydroxybenzoic acid and 2,5-dihydroxybenzoic acid. ntnu.no |
| 2,5-Dihydroxybenzoic Acid | Carbon Electrode | Electrochemical oxidation leads to the corresponding quinone, which can then react with nucleophiles. nih.gov |
The Role of Hydrolysis in the Electrochemical Generation of this compound
Hydrolysis plays a pivotal role in the formation of dioxo-compounds following the initial electrochemical oxidation step, particularly when starting from precursors with methoxy (B1213986) groups. For instance, in the electrochemical oxidation of vanillic acid, a related compound, a carbocation intermediate is formed which then undergoes hydrolysis to yield 3,4-dioxobenzoic acid and a methanol (B129727) molecule. arabjchem.orgresearchgate.net A similar pathway can be postulated for a methoxy-substituted benzoic acid precursor leading to this compound.
The process can be summarized as follows:
Electrochemical Oxidation: The aromatic ring is oxidized, leading to the departure of a substituent (like a methoxy group) and the formation of a carbocation.
Hydrolysis: A water molecule acts as a nucleophile, attacking the carbocation. This is followed by the loss of a proton to form a hydroxyl group.
Tautomerization: The resulting enol form will tautomerize to the more stable keto form, yielding the final dioxo-compound.
This sequence of electrochemical oxidation followed by chemical steps (hydrolysis) is a common feature in the transformation of substituted aromatic acids into their corresponding dioxo derivatives.
Mechanistic Investigations of this compound Formation
Understanding the underlying mechanisms, including electron transfer processes and the nature of reactive intermediates, is crucial for optimizing the synthesis of this compound.
Electron Transfer Processes in Dioxobenzoic Acid Generation
The formation of this compound via electrochemical methods is initiated by electron transfer from the precursor molecule to the anode. This can occur through a direct electron transfer at the electrode surface or be mediated by electrochemically generated radicals. ntnu.noarabjchem.org
In many electrochemical oxidations of phenolic compounds, the reaction proceeds via an ECE (Electron transfer-Chemical reaction-Electron transfer) or ECEC (Electron transfer-Chemical reaction-Electron transfer-Chemical reaction) mechanism. nih.gov For the formation of a dioxo-compound from a dihydroxy precursor, the mechanism would likely involve:
First Electron Transfer (E): The dihydroxybenzoic acid loses an electron to form a radical cation.
First Chemical Step (C): The radical cation can undergo deprotonation to form a semiquinone radical.
Second Electron Transfer (E): The semiquinone radical is further oxidized by losing another electron to form a quinone-like species, which is the dioxobenzoic acid.
The rate and efficiency of these electron transfer steps are influenced by the electrode material, the solvent system, and the electronic properties of the starting material. nih.govrsc.org
Identification and Significance of Carbocation Intermediates in Formation Reactions
Carbocation intermediates are central to many organic reactions, including certain pathways for the formation of dioxobenzoic acids. beilstein-journals.org As mentioned in the context of hydrolysis, the anodic oxidation of a precursor like a methoxy-substituted benzoic acid can lead to the formation of a carbocation on the aromatic ring. arabjchem.orgresearchgate.net
The stability of this carbocation is a key factor determining the reaction pathway. Carbocations are stabilized by electron-donating groups and resonance effects. libretexts.org The position of the substituents on the benzoic acid ring will therefore influence the stability of the carbocation intermediate and the regioselectivity of the subsequent nucleophilic attack by water.
The general steps involving a carbocation intermediate are:
Formation: Loss of a leaving group (e.g., from a protonated hydroxyl or methoxy group) from the aromatic ring, often facilitated by the electrochemical potential, generates a carbocation. uomustansiriyah.edu.iq
Reaction: The carbocation is a powerful electrophile and will readily react with a nucleophile, which in an aqueous medium is typically water.
Rearrangement (Potential): Carbocations can undergo rearrangements to form more stable carbocations, although in aromatic systems this is less common than direct reaction. libretexts.org
The involvement of a carbocation intermediate provides a clear mechanistic rationale for the hydrolysis step that leads to the final dioxo-product.
Advanced Analytical and Spectroscopic Characterization of 2,5 Dioxobenzoic Acid
Electrochemical Characterization Methods
Electrochemical methods, such as cyclic voltammetry (CV), are instrumental in studying reactions involving electron transfer. These techniques offer a simple, rapid, and relatively inexpensive means of investigating the redox properties of chemical species. mdpi.com CV, in particular, is a versatile tool for probing the electrochemical properties of molecules in solution or adsorbed on an electrode surface. wikipedia.org It involves sweeping the potential of a working electrode linearly with time and measuring the resulting current, providing insights into the kinetics and thermodynamics of electrochemical reactions. wikipedia.orgossila.com
Cyclic voltammetry is a key technique for elucidating the formation pathways of 2,5-dioxobenzoic acid from its precursors, such as gentisic acid (2,5-dihydroxybenzoic acid). nih.gov The electrochemical oxidation of certain phenolic acids, like syringic acid and vanillic acid, can also lead to the formation of corresponding dioxobenzoic acid derivatives through a multi-step process.
In the case of syringic and vanillic acids, their cyclic voltammograms typically exhibit two anodic peaks. The first anodic peak is associated with the transfer of one electron, leading to the formation of a phenoxy radical. The second, subsequent anodic peak corresponds to a second electron transfer, which generates a carbocation. This carbocation then undergoes hydrolysis to yield the respective dioxobenzoic acid and a molecule of methanol (B129727). This mechanism highlights the role of CV in identifying intermediate species and sequential electron transfer steps in the formation of dioxo-derivatives.
Similarly, the electrochemical oxidation of 2,5-dihydroxybenzoic acid (gentisic acid) has been studied using cyclic voltammetry. nih.gov The oxidation of gentisic acid can lead to the formation of 1,4-benzoquinone-2-carboxylic acid, a tautomer of this compound, upon interaction with radicals generated during processes like radiolysis. mdpi.com The voltammograms from these studies provide crucial information about the oxidation potential and the subsequent chemical reactions of the generated quinone species. nih.gov
The anodic peak potential (Epa) and the peak current (Ipa) in a cyclic voltammogram are critical parameters for characterizing the electrochemical behavior of a substance. mdpi.comossila.com The Epa value indicates the potential at which the rate of oxidation is at its maximum and is related to the ease of electron donation. mdpi.com A lower Epa value generally signifies a compound that is more easily oxidized. mdpi.com The Ipa, on the other hand, is proportional to the concentration of the electroactive species and is influenced by factors such as the scan rate and the electrode surface area. sciensage.info
In studies of phenolic acids that form dioxobenzoic acids, the second anodic peak is of particular interest as it directly relates to the formation of the dioxo-derivative. The potential and current of this peak are influenced by various experimental conditions, including the pH of the solution, the concentration of the analyte, and the scan rate. For instance, the pH of the electrolyte solution can significantly affect the peak potentials, with changes in pH often leading to a linear shift in Epa. researchgate.net This relationship suggests the involvement of protons in the electrode reaction. researchgate.net
The following table illustrates typical electrochemical parameters that are analyzed in cyclic voltammetry studies of phenolic acids. While specific data for this compound is not detailed in the provided search results, the table represents the type of data collected for its precursors.
| Compound | Epa1 (V) | Epc1 (V) | Ipa1 (µA) | Ipc1 (µA) | E°1 (V) | ΔE1 (V) | Epa2 (V) | Ipa2 (µA) |
| Gallic Acid | 0.414 | 0.350 | 2.159 | -0.732 | 0.382 | 0.064 | 0.786 | 1.959 |
| Syringic Acid | 0.447 | 0.382 | 0.651 | -0.667 | 0.414 | 0.065 | 0.657 | 2.450 |
| Vanillic Acid | 0.487 | 0.414 | 0.811 | -0.795 | 0.451 | 0.073 | 0.803 | 2.857 |
This table is representative and compiled from data on precursor compounds. Epa and Epc are the anodic and cathodic peak potentials, Ipa and Ipc are the anodic and cathodic peak currents, E° is the formal potential, and ΔE is the peak separation. Data is based on studies of various phenolic acids.
The evolution of electrochemical parameters during a reaction provides a means to monitor the progress of the formation of this compound or its consumption in subsequent reactions. For example, during the controlled-potential coulometry of a precursor like 3,4-dihydroxybenzoic acid in the presence of a nucleophile, the cyclic voltammograms can be recorded at different stages of the electrolysis.
As the reaction proceeds, the peak current corresponding to the initial reactant will decrease, while new peaks corresponding to the product may appear and grow. By plotting the variation of the peak current against the consumed charge, a kinetic profile of the reaction can be obtained. This approach allows for the estimation of homogeneous rate constants for the reactions involving the quinone species derived from the oxidation of dihydroxybenzoic acids.
The scan rate dependence of the peak currents can also provide mechanistic information. For a diffusion-controlled process, the peak current is linearly proportional to the square root of the scan rate. researchgate.net Deviations from this behavior can indicate adsorption of reactants or products on the electrode surface or coupled chemical reactions. researchgate.net
The following table demonstrates how changes in electrochemical parameters can be correlated with reaction conditions, which is fundamental to understanding reaction pathways.
| Parameter | Influencing Factor | Observed Effect |
| Anodic Peak Potential (Epa) | pH of the solution | A linear shift in Epa with changing pH indicates proton involvement in the reaction. researchgate.net |
| Anodic Peak Current (Ipa) | Concentration | Ipa generally increases with increasing concentration of the electroactive species. |
| Peak Current (Ip) | Scan Rate (v) | For a diffusion-controlled process, Ip is proportional to v^(1/2). researchgate.net |
| Peak Current Ratio (Ipa/Ipc) | Reversibility | A ratio of ~1 is indicative of a reversible or quasi-reversible reaction. wikipedia.org |
This systematic analysis of electrochemical data is crucial for building a comprehensive understanding of the formation and reactivity of this compound.
Reactivity and Chemical Transformations of 2,5 Dioxobenzoic Acid
Electrochemical Reactivity Profiles
The electrochemical behavior of 2,5-Dioxobenzoic acid is defined by the redox activity of the p-benzoquinone core. Generally, p-benzoquinones undergo a quasi-reversible, two-electron, two-proton reduction to form the corresponding hydroquinone. researchgate.netcdnsciencepub.com In aqueous solutions, this transformation is highly dependent on the pH of the medium. researchgate.netcdnsciencepub.com
In aprotic solvents, the reduction typically proceeds through two distinct and reversible one-electron transfer steps, forming a stable semiquinone radical anion first, followed by the formation of a dianion at a more negative potential. researchgate.netsciforum.net The presence of the electron-withdrawing carboxylic acid group on the quinone ring is expected to increase the reduction potential, making it easier to reduce compared to unsubstituted p-benzoquinone. harvard.edu
Table 1: Electrochemical Behavior of Representative Quinone Derivatives This table summarizes the general electrochemical characteristics observed for p-benzoquinone derivatives, which are analogous to the expected behavior of this compound.
| Compound | Solvent/Electrolyte | Redox Process | Key Observations |
| p-Benzoquinone | Aprotic Media (e.g., CH₂Cl₂) | Two sequential 1e⁻ reductions | Forms a stable radical anion (Q•⁻) and then a dianion (Q²⁻). researchgate.net |
| p-Benzoquinone | Aqueous Acid | Reversible 2e⁻, 2H⁺ reduction | Forms hydroquinone; reduction potential is pH-dependent. |
| 2,6-Dimethoxy-1,4-benzoquinone | Aqueous Buffers (pH 1.3-12) | pH-dependent 2e⁻ reduction | E° shifts by -60 mV/pH at pH < 8 and -32 mV/pH at pH 8-11. researchgate.net |
| 3,5-Di-tert-butyl-1,2-benzoquinone | Aqueous Methanol (B129727) | pH-dependent 2e⁻ reduction | Reduction potential (E₇) at pH 7 is 0.01 V. cdnsciencepub.com |
| Ferrocene monocarboxylic acid | Polyaniline coated Pt electrode | Used as a mediator | Demonstrates the electrochemical activity of a carboxylic acid-substituted redox species. nih.gov |
Hydrolysis-Mediated Transformations
The quinone structure of this compound makes it an electrophile, susceptible to nucleophilic attack by water, which can lead to hydrolysis-mediated transformations. harvard.educhemrxiv.org The stability of quinones in aqueous solutions is a critical factor, as these compounds can undergo reactions that alter their structure and properties. researchgate.net
The hydrolysis of quinones can be complex and is sensitive to both pH and the specific substituents on the ring. rsc.org In strongly acidic or alkaline solutions, p-benzoquinone itself is known to undergo condensation and decomposition. The primary hydrolysis reaction involves the nucleophilic addition of water to the quinone ring. This can result in the formation of hydroxylated derivatives. rsc.org For example, studies on quinones for aqueous redox flow batteries have shown that the addition of water can lead to the formation of hydroxy-benzoquinones. rsc.org
While the reaction of o-quinones with water can lead to trihydroxy products that subsequently oxidize to form a p-quinone, the direct hydrolysis of a p-quinone like this compound would likely involve the formation of a hydroxylated p-quinone. nih.gov However, such reactions can be sluggish. nih.gov In some cases, particularly under certain pH conditions, hydrolysis can be a precursor to polymerization or other decomposition pathways. rsc.org The stability of quinones against nucleophilic attack by water is a significant area of research, with computational studies suggesting that there is a "stability cliff," where higher reduction potential quinones are often much rarer and less stable in aqueous media. harvard.educhemrxiv.org
Theoretical and Computational Studies of 2,5 Dioxobenzoic Acid
Quantum Chemical Investigations of Electronic Structure and Reactivity
For many related benzoic acid derivatives, density functional theory (DFT) calculations are commonly employed to investigate their structural and electronic properties. nih.govresearchgate.net These studies often provide insights into parameters like bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's three-dimensional structure. Furthermore, the analysis of frontier molecular orbitals, the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), is critical for predicting the molecule's reactivity and electronic transitions. nih.gov The energy gap between HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability.
Molecular Dynamics Simulations of Formation and Transformation Processes
Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules, including their formation and transformation processes over time. mdpi.com These simulations can provide atomic-level insights into reaction mechanisms, conformational changes, and interactions with other molecules or solvents. nih.govplos.org
For complex organic molecules, MD simulations can be used to explore various chemical processes, such as proton transfer, which can be crucial for understanding the reactivity of acidic compounds like 2,5-dioxobenzoic acid. nih.gov Additionally, MD simulations are instrumental in studying the self-assembly of molecules and the formation of larger structures. hw.ac.uk
Despite the utility of this method, specific molecular dynamics simulation studies detailing the formation and transformation pathways of this compound were not found in the available literature. Such research would be valuable for understanding its synthesis mechanisms and potential degradation pathways in various environments.
Q & A
Q. What are the common synthetic routes for preparing 2,5-dihydroxybenzoic acid, and how can purity be optimized?
- Methodological Answer : 2,5-Dihydroxybenzoic acid (gentisic acid) is typically synthesized via hydroxylation of salicylic acid derivatives or microbial fermentation. A common approach involves the Kolbe-Schmitt reaction, where sodium phenoxide is carboxylated under high CO₂ pressure. Purity optimization involves recrystallization using ethanol/water mixtures (yielding >95% purity) or HPLC purification with a C18 column and 0.1% formic acid in acetonitrile/water mobile phase . For microbial synthesis, Pseudomonas strains are employed, with purification via ion-exchange chromatography .
Q. How is 2,5-dihydroxybenzoic acid characterized using spectroscopic and chromatographic techniques?
- Methodological Answer :
- Spectroscopy :
- NMR : H NMR (DMSO-d₆): δ 10.8 (s, 2H, -OH), 7.35 (d, J=8.5 Hz, 1H, H-6), 6.85 (d, J=2.5 Hz, 1H, H-3), 6.75 (dd, J=8.5, 2.5 Hz, 1H, H-4) .
- FT-IR : Broad O-H stretch (~3200 cm⁻¹), C=O (1680 cm⁻¹), and aromatic C=C (1600 cm⁻¹) .
- Chromatography : Reverse-phase HPLC (UV detection at 254 nm) with a retention time of 6.2 min under isocratic conditions (70:30 water:methanol) .
Q. What are the primary applications of 2,5-dihydroxybenzoic acid in biological research?
- Methodological Answer :
- Antioxidant Studies : Used to scavenge ROS in cell models (e.g., HepG2 cells) at 10–100 µM, measured via DCFH-DA fluorescence .
- Metabolite Analysis : Acts as a biomarker in urine for aspirin metabolism, quantified via LC-MS/MS with a LOQ of 0.1 ng/mL .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity of 2,5-dihydroxybenzoic acid in organic synthesis?
Q. How do structural modifications influence the material science applications of 2,5-dihydroxybenzoic acid?
Q. What methodological challenges arise in quantifying 2,5-dihydroxybenzoic acid in complex matrices?
- Methodological Answer : Matrix effects in plasma require isotope dilution (d₄-2,5-DHBA as internal standard) and SPE cleanup (Oasis HLB cartridges). LC-MS/MS parameters: ESI(-), MRM transition m/z 153→109, collision energy 20 eV, LOD 0.05 ng/mL .
Data Contradiction Analysis
Q. Why do studies report varying antioxidant efficacy for 2,5-dihydroxybenzoic acid?
- Resolution Strategy :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
